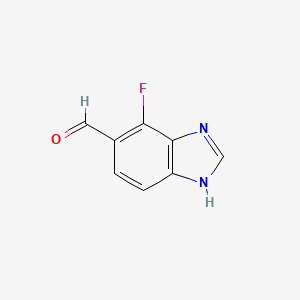

7-Fluoro-6-formyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

4-fluoro-1H-benzimidazole-5-carbaldehyde |

InChI |

InChI=1S/C8H5FN2O/c9-7-5(3-12)1-2-6-8(7)11-4-10-6/h1-4H,(H,10,11) |

InChI Key |

IGVWLQNQJUPZLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1C=O)F)N=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Fluoro 6 Formyl 1h Benzimidazole

Established Synthetic Routes to Benzimidazole (B57391) Core Structures

The construction of the benzimidazole core is a well-documented area of organic synthesis, with numerous methods developed to achieve this bicyclic heterocyclic system. These methods often involve the cyclization of an o-phenylenediamine (B120857) derivative with a suitable one-carbon synthon.

Condensation Reactions with o-Phenylenediamines and Aldehyde Precursors

A prevalent and straightforward method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. organic-chemistry.orgyoutube.com In the context of synthesizing 7-Fluoro-6-formyl-1H-benzimidazole, this would conceptually involve the reaction of 4-fluoro-5-formyl-benzene-1,2-diamine with a suitable aldehyde. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic benzimidazole ring.

The choice of aldehyde precursor is critical and can be varied to introduce different substituents at the 2-position of the benzimidazole ring. For the synthesis of an unsubstituted C2 position in the target molecule, formic acid is a common reagent. youtube.com The reaction typically requires heating to drive the condensation and cyclization steps. youtube.com

Role of Sodium Metabisulfite (B1197395) as Oxidizing/Reducing Agent

Sodium metabisulfite (Na₂S₂O₅) is a versatile and cost-effective reagent employed in benzimidazole synthesis. ias.ac.innih.gov It can act as an oxidizing agent to facilitate the final aromatization step in the condensation of o-phenylenediamines and aldehydes. ias.ac.inelsevierpure.com The use of sodium metabisulfite is often favored due to its low cost and the ease of product separation. ias.ac.in In some procedures, the reaction is carried out in a solvent mixture, such as ethanol-water, under mild conditions. ias.ac.in

Interestingly, sodium bisulfite (NaHSO₃), which is closely related to sodium metabisulfite, has been shown to play a crucial role in the chemoselective synthesis of 2-substituted benzimidazoles. researchgate.net It reacts with the aldehyde to form an aldehyde-bisulfite adduct, which then reacts with the o-phenylenediamine, helping to prevent the formation of 1,2-disubstituted byproducts. researchgate.netdp.tech This level of control could be advantageous in the synthesis of a precisely substituted compound like this compound.

Catalytic Approaches in Benzimidazole Synthesis

To improve reaction efficiency, reduce reaction times, and often operate under milder conditions, various catalytic systems have been developed for benzimidazole synthesis. nih.gov

A range of metal salts have proven to be effective catalysts for the synthesis of benzimidazoles. Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is an environmentally friendly, reusable, and efficient catalyst for the synthesis of benzimidazoles under solvent-free conditions. researchgate.net Nano-zirconia (nano-ZrO₂) has also been reported as a robust and recyclable catalyst for this transformation. nih.gov

Titanium tetrachloride (TiCl₄) is another Lewis acid catalyst that can be employed. A nano-cellulose-supported TiCl₄ catalyst has been used for the green synthesis of benzimidazoles. kashanu.ac.ir

Similarly, tin(IV) chloride pentahydrate (SnCl₄·5H₂O) has been utilized as a catalyst for various organic transformations, including those that could be adapted for benzimidazole synthesis. mdpi.com Nano-SnCl₄·SiO₂ has been specifically reported as a mild and efficient catalyst for the synthesis of benzimidazole derivatives. nih.gov

The general mechanism for metal-salt catalysis involves the activation of the aldehyde carbonyl group by the Lewis acidic metal center, facilitating the nucleophilic attack by the amino group of the o-phenylenediamine and promoting the subsequent cyclization.

Table 1: Comparison of Metal-Salt Catalysts in Benzimidazole Synthesis

| Catalyst | Typical Conditions | Advantages |

| ZrOCl₂·8H₂O | Solvent-free, 60-85°C | Environmentally friendly, reusable, high yields, short reaction times. researchgate.net |

| Nano-ZrO₂ | Dry Ethanol (B145695), 60°C | Recyclable, good to excellent yields. nih.gov |

| Nano-cellulose/TiCl₄ | Electro-thermal grinding | Green synthesis approach. kashanu.ac.ir |

| Nano-SnCl₄·SiO₂ | Solvent-free, 90°C | Mild, cost-effective, high yields, easy work-up. nih.gov |

Ionic liquids (ILs) have emerged as green and efficient solvents and catalysts for a multitude of organic reactions, including the synthesis of benzimidazoles. researchgate.netjsynthchem.comjsynthchem.com 1-Butyl-3-methylimidazolium hydrogen sulfate, [BMIM]HSO₄, has been used as a catalyst for the synthesis of substituted imidazoles and benzimidazoles, often in conjunction with microwave irradiation to accelerate the reaction. researchgate.netvjs.ac.vn

The use of ionic liquids like [bmim][BF₄] can lead to increased reaction yields and milder reaction conditions. jsynthchem.comjsynthchem.com They can act as both the solvent and the catalyst, simplifying the reaction setup and work-up procedures. jsynthchem.comjsynthchem.com The tunable nature of ionic liquids allows for the optimization of reaction conditions to favor the formation of the desired product. jsynthchem.com

Deep eutectic solvents (DESs) represent another class of green solvents that are gaining traction in organic synthesis. nih.govrsc.org They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and urea (B33335). researchgate.net DESs can act as both the reaction medium and the catalyst, offering advantages in terms of sustainability and simplified reaction work-up. nih.gov

A deep eutectic solvent formed from ZrOCl₂·8H₂O and urea has been reported as an excellent catalyst and reaction medium for the synthesis of 2-substituted benzimidazoles, providing high yields. researchgate.net The acidity and viscosity of the DES can be tuned to optimize the reaction conditions. researchgate.net The reusability of the DES further enhances the green credentials of this synthetic approach. rsc.org

Nanocatalyst Applications (e.g., nano-Ni(II)/Y zeolite, nano-Fe2O3)

The use of nanocatalysts in organic synthesis has gained significant attention due to their high efficiency and recyclability. In the context of benzimidazole synthesis, various nanocatalysts have been employed to facilitate the reaction between o-phenylenediamines and aldehydes or other precursors.

For instance, nano-Fe2O3 has been utilized as a catalyst for the synthesis of benzimidazoles. ajrconline.orgresearchgate.net One study reported the synthesis of benzimidazoles by treating phenylenediamine with boric acid in water at 120°C in the presence of 5 mol% nano-Fe2O3. ajrconline.orgresearchgate.net The use of this nanocatalyst offers a greener approach to the synthesis of these heterocyclic compounds. ajrconline.org Similarly, magnetic nanocatalysts like γ-Fe2O3@MoS2@Zn have been developed and used for the synthesis of other nitrogen-containing heterocycles, showcasing the potential of such catalysts in related reactions. oiccpress.com The key advantages of using these magnetic nanoparticles include their ease of separation from the reaction mixture using an external magnet and their potential for reuse over multiple reaction cycles without a significant loss of catalytic activity. oiccpress.comnih.gov

Another example includes the use of Co@Fe2O4 and SiO2/Co@Fe2O4 nanoparticles as catalysts for the synthesis of 2-arylbenzimidazoles. nih.gov These catalysts are easily recoverable with an external magnet and can be reused for several cycles without a decrease in reaction yield. nih.gov While not specifically detailing the synthesis of this compound, these examples highlight the utility of nanocatalysts in the broader synthesis of benzimidazole derivatives, suggesting their potential applicability.

Table 1: Examples of Nanocatalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Key Advantages |

| nano-Fe2O3 | Phenylenediamine, Boric Acid | Water, 120°C | Green synthesis |

| γ-Fe2O3@MoS2@Zn | Thiosemicarbazide, Arylaldehydes | Ethanol/Water, Room Temp | Recyclable, High yield |

| Co@Fe2O4, SiO2/Co@Fe2O4 | o-phenylenediamines | Not specified | Magnetically recoverable, Reusable |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pharmainfo.inarkat-usa.orgtandfonline.comnih.govacs.org This methodology has been successfully applied to the synthesis of a wide array of benzimidazole derivatives. pharmainfo.inarkat-usa.orgtandfonline.comnih.govacs.org

For example, the synthesis of 2-substituted benzimidazoles has been efficiently carried out using microwave irradiation by reacting o-phenylenediamines with aldehydes in the presence of a catalyst like sodium hypophosphite. tandfonline.com This method is noted for being a green and efficient process. tandfonline.com Another study describes the microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives, which resulted in reduced reaction times and higher yields. arkat-usa.org In some instances, these reactions were performed under solvent-free conditions, further enhancing their eco-friendly nature. arkat-usa.org

While a specific protocol for this compound is not detailed in the provided results, the general applicability of microwave-assisted synthesis to fluorinated benzimidazoles is evident. For instance, nineteen new fluoro-benzimidazole derivatives were synthesized using microwave-supported reactions. nih.gov Similarly, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been prepared using microwave irradiation, achieving moderate to excellent yields. nih.gov These examples strongly suggest that a microwave-assisted protocol could be a viable and efficient method for the synthesis of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Synthesis Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Hours to Days | Often lower | Higher energy consumption, solvent use |

| Microwave-Assisted | Minutes | Generally higher | Reduced energy consumption, potential for solvent-free conditions |

Solvent-Free and Grinding Conditions

Solvent-free and grinding-based synthetic methods are at the forefront of green chemistry, aiming to reduce or eliminate the use of hazardous solvents. tandfonline.comresearchgate.netmdpi.com These techniques have been successfully applied to the synthesis of benzimidazoles.

One approach involves the simple grinding of a mixture of o-phenylenediamine and an aldehyde in a mortar and pestle, often with a catalytic amount of acetic acid. tandfonline.comtandfonline.comresearchgate.net This mechanochemical method can lead to the formation of benzimidazoles in high yields and with short reaction times, sometimes as little as 15 minutes at room temperature. tandfonline.comresearchgate.net

Ball milling is another solvent-free technique that has been used for the synthesis of benzimidazole derivatives from the reaction of o-phenylenediamine with aldehydes or carboxylic acids. mdpi.com This method can produce high yields of the desired products. mdpi.com While these methods are generally applicable, a specific example for the synthesis of this compound under these conditions is not explicitly provided in the search results. However, the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes under solvent-free conditions at elevated temperatures has been reported. researchgate.net

Cyclization and Rearrangement Mechanisms in Benzimidazole Formation

The formation of the benzimidazole ring system typically proceeds through the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative, followed by a cyclization and dehydration step. tandfonline.com The reaction mechanism can vary depending on the specific reactants and conditions.

In the reaction between an o-phenylenediamine and an aldehyde, the initial step is the formation of a Schiff base intermediate. This is followed by an intramolecular cyclization to form a dihydrobenzimidazole, which then undergoes oxidation or aromatization to yield the final benzimidazole product. nih.gov

Alternative mechanisms have also been proposed. For instance, the synthesis of benzimidazoles from N-arylamidoximes involves an initial acylation followed by a cyclization process. acs.org A plausible mechanism suggests the formation of a nitrene intermediate which then undergoes electrocyclization. acs.org

Rearrangements can also play a role in benzimidazole synthesis. For example, some synthetic routes involve the rearrangement of quinoxalinone structures to form benzimidazoles. rsc.org One classical method involves the reaction of 1,2-diaminobenzenes with aldehydes, known as the Phillips–Ladenburg reaction, which often requires high temperatures. rsc.org

Strategic Introduction of Fluoro and Formyl Groups at Specific Positions

The introduction of fluoro and formyl groups onto the benzimidazole scaffold requires careful synthetic strategy to ensure the desired regiochemistry.

The fluoro group is often introduced by starting with a fluorinated precursor, such as a fluoro-substituted o-phenylenediamine. For example, the synthesis of 6-fluoro-2-[4-formyl-3-(substituted phenyl) pyrazol-1-yl] benzothiazoles starts with 6-fluoro-2-benzothiazolamine. researchgate.net Similarly, 5-fluoro-1H-benzimidazole is a commercially available building block that could potentially be a starting material for further functionalization. sigmaaldrich.com The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives often begins with 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine. nih.gov

The formyl group (an aldehyde) can be introduced at various stages of the synthesis. One common method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto an activated aromatic ring. This reaction was used to synthesize 6-fluoro-2-[4-formyl-3-(substituted phenyl) pyrazol-1-yl] benzothiazoles from the corresponding hydrazone. researchgate.net Alternatively, a formyl group can be present on one of the starting materials, such as a formyl-substituted aldehyde, which then condenses with an o-phenylenediamine.

Post-Synthetic Derivatization of this compound

Once this compound is synthesized, the formyl group serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse library of derivatives.

Modification of the Formyl Group (e.g., reduction, oxidation, Schiff base formation)

The aldehyde functionality of the formyl group is amenable to a variety of chemical transformations.

Reduction: The formyl group can be reduced to a hydroxymethyl group using a variety of reducing agents, such as sodium borohydride. This transformation would yield 7-fluoro-6-(hydroxymethyl)-1H-benzimidazole.

Oxidation: Oxidation of the formyl group would lead to the corresponding carboxylic acid, 7-fluoro-1H-benzimidazole-6-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) or Jones reagent.

Schiff Base Formation: The formyl group can readily undergo condensation with primary amines to form Schiff bases (imines). This is a widely used reaction to generate a diverse range of benzimidazole derivatives. nih.govresearchgate.net The reaction is typically carried out by refluxing the aldehyde with a substituted amine in a suitable solvent like ethanol. nih.gov The resulting Schiff bases can exhibit a range of biological activities. nih.govresearchgate.net

N-Substitution Reactions on the Benzimidazole Ring

The presence of the N-H group in the imidazole (B134444) portion of this compound allows for straightforward N-substitution reactions, a common strategy to expand the chemical diversity and modulate the pharmacological properties of benzimidazole-based compounds. These reactions typically proceed via deprotonation of the benzimidazole nitrogen with a suitable base, followed by nucleophilic attack on an electrophilic reagent, such as an alkyl or benzyl (B1604629) halide. tsijournals.comnih.gov

The general synthetic pathway involves treating the 1H-benzimidazole derivative with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). semanticscholar.org The resulting benzimidazolide (B1237168) anion is then reacted with various halides (e.g., alkyl, benzyl, or substituted benzyl halides) to yield the corresponding N-substituted products. tsijournals.comnih.gov Microwave-assisted methods have also been employed to accelerate these reactions, often leading to higher yields and significantly reduced reaction times compared to conventional heating. nih.govsemanticscholar.org

Table 1: General Conditions for N-Substitution of Benzimidazoles

| Reagent | Base | Solvent | Method | Outcome | Reference |

|---|---|---|---|---|---|

| Substituted Halides | K₂CO₃ | DMF / Acetonitrile | Conventional Heating / Microwave | N-Substituted Benzimidazole Derivatives | nih.govsemanticscholar.org |

| Alkyl Bromides | KOH (aq) | Dichloromethane / Water | Phase-Transfer Catalysis (TBHS) | N-Alkylated Benzimidazole Derivatives | researchgate.net |

TBHS: Tetrabutylammonium hydrogen sulfate

Functionalization at Other Positions of the Benzene (B151609) Moiety

While the existing fluoro and formyl groups are the primary sites for modification, functionalization at other positions of the benzene ring is typically achieved during the synthesis of the benzimidazole core itself. The starting material, a substituted o-phenylenediamine, dictates the substitution pattern on the benzene portion of the final benzimidazole product. For instance, the synthesis of this compound would start from 4-fluoro-5-nitro-1,2-diaminobenzene or a related precursor.

Further substitution on the benzene ring of the pre-formed this compound is challenging due to the directing effects of the existing substituents and the potential for competing reactions with the imidazole ring. However, precursors like 6-bromo-7-fluoro-1H-benzimidazole could potentially undergo palladium-catalyzed cross-coupling reactions to introduce new functional groups at the 6-position before the introduction or unmasking of the formyl group. chemscene.com The synthesis of various fluoro-benzimidazole derivatives often involves the condensation of a fluorinated o-phenylenediamine with different carboxylic acids or aldehydes. researchgate.net

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are combined into a single molecule. The this compound scaffold is an excellent platform for creating such hybrids, primarily by leveraging the reactivity of its aldehyde group.

Benzimidazole-chalcone hybrids are synthesized through the Claisen-Schmidt condensation reaction. ijeas.org This involves the base-catalyzed reaction of the aldehyde group of this compound with a ketone, typically a substituted acetophenone. nih.govbioline.org.br The reaction is usually carried out in an alcoholic solvent like ethanol with a base such as sodium hydroxide (B78521) or potassium hydroxide. ijeas.org This condensation results in the formation of an α,β-unsaturated ketone system, linking the benzimidazole and an aryl moiety, which is a well-known pharmacophore. nih.govresearchgate.net

Table 2: Synthesis of Benzimidazole-Chalcone Hybrids

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| This compound | Substituted Acetophenone | NaOH / KOH | Ethanol | Benzimidazole-Chalcone Hybrid | ijeas.orgnih.gov |

The synthesis of benzimidazole-triazole conjugates often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." To achieve this, the this compound scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group. For example, the formyl group could be reduced to a hydroxymethyl group, which is then converted to an azide. This benzimidazole-azide intermediate can then be reacted with a terminal alkyne-bearing molecule in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring, linking the two fragments. nih.gov Alternatively, a propargyl group can be introduced via N-alkylation of the benzimidazole ring, followed by reaction with an organic azide. rsc.org

Creating a benzimidazole-oxadiazole hybrid requires converting the formyl group of this compound into a functional group suitable for oxadiazole ring formation. A common pathway involves the oxidation of the aldehyde to a carboxylic acid. nih.gov The resulting carboxylic acid is then converted to an ester, which subsequently reacts with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide (B1668358) derivative. nih.gov This hydrazide is the key intermediate that can be cyclized with various reagents, such as carbon disulfide or cyanogen (B1215507) bromide, to yield the 1,3,4-oxadiazole (B1194373) ring. nih.gov

Table 3: General Synthetic Scheme for Benzimidazole-Oxadiazole Hybrids

| Starting Material | Step 1 | Step 2 | Step 3 | Product | Reference |

|---|

The synthesis of aminoquinoline-benzimidazole hybrids can be achieved through condensation reactions. nih.govirb.hr A typical method involves the reaction of the this compound with a suitable diamine precursor and an aminoquinoline derivative. irb.hr A widely used approach is the condensation of the benzimidazole aldehyde with a substituted o-phenylenediamine in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) to form the benzimidazole ring, where one of the starting materials already contains the aminoquinoline moiety. nih.govirb.hr For the specific target compound, one could condense this compound with a diamino-functionalized quinoline (B57606) or react a diamino-fluorobenzaldehyde with a quinoline derivative in a multi-component reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are fundamental in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The general mechanism for these transformations typically involves a catalytic cycle that includes oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

Commonly employed palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura coupling (using organoboron reagents), the Heck reaction (coupling of an unsaturated halide with an alkene), the Sonogashira coupling (coupling of a terminal alkyne with an aryl or vinyl halide), and the Buchwald-Hartwig amination (formation of carbon-nitrogen bonds). The versatility of these methods allows for the introduction of a wide array of functional groups onto aromatic and heteroaromatic scaffolds.

In the context of this compound, the presence of a halogen atom (typically bromine or iodine would be introduced at a specific position, or the fluorine atom itself could potentially participate in some couplings) and the N-H group on the imidazole ring provide potential sites for such transformations. The formyl group also offers a handle for further synthetic modifications post-coupling.

However, a detailed review of the scientific literature and chemical databases did not yield specific examples of palladium-catalyzed cross-coupling reactions being performed directly on this compound. While the synthesis of various benzimidazole derivatives often employs palladium catalysis, and the cross-coupling of fluorinated heterocycles is a known strategy, documented instances involving this particular substrate with detailed experimental conditions, yields, and characterization of the resulting products are not available in the reviewed sources.

Therefore, a data table of specific research findings for palladium-catalyzed cross-coupling reactions of this compound cannot be provided at this time due to a lack of published data. Further research would be required to explore the reactivity of this compound under various palladium-catalyzed conditions and to characterize the resulting novel benzimidazole derivatives.

Spectroscopic and Advanced Structural Characterization of 7 Fluoro 6 Formyl 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

In the ¹H NMR spectrum of 7-Fluoro-6-formyl-1H-benzimidazole, distinct signals would be expected for each proton in the molecule. The aldehydic proton of the formyl group would likely appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the benzimidazole (B57391) ring system would exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the fluorine and formyl substituents. The N-H proton of the imidazole (B134444) ring would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-C(O) | 9.5 - 10.5 | s | - |

| Ar-H | 7.0 - 8.5 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the formyl group is expected to have a chemical shift in the highly deshielded region of 185-195 ppm. The carbons of the aromatic rings will show distinct signals, with their chemical shifts influenced by the attached fluorine and formyl groups. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 185 - 195 |

| Ar-C | 110 - 160 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR spectroscopy is highly sensitive to the local environment of the fluorine atom. For this compound, a single resonance would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the electronic effects of the adjacent formyl group and the benzimidazole ring system.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the atoms within the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, helping to identify adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish correlations between protons and the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, including the placement of the substituents on the benzimidazole core.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The IR or FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. A strong absorption band for the C=O stretching vibration of the aldehyde would be expected around 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region. A C-F stretching vibration would also be present, typically in the 1000-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3500 (broad) |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Aldehyde) | 1680 - 1700 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the formyl group (CHO), leading to a significant fragment ion. Other fragmentations could involve the cleavage of the benzimidazole ring.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For this compound, HRMS is used to confirm its molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion to a high degree of precision (typically within 5 ppm).

In a typical analysis using Electrospray Ionization (ESI), the compound is protonated to form the [M+H]⁺ ion. The experimentally measured m/z value is then compared to the theoretical value calculated from the sum of the exact masses of the most abundant isotopes of its constituent atoms (C, H, F, N, O). The close agreement between the experimental and theoretical mass confirms the elemental composition, distinguishing it from other potential structures with the same nominal mass. This technique is crucial for verifying the successful synthesis of the target molecule and its derivatives.

Table 1: HRMS Data for this compound

This table presents hypothetical but representative data based on the compound's structure.

| Molecular Formula | Ion Species | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

| C₈H₅FN₂O | [M+H]⁺ | 165.0468 | 165.0471 | 1.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. In organic molecules like this compound, these promotions typically involve π, σ, and n (non-bonding) electrons.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzimidazole ring system, which acts as the primary chromophore. The fusion of the benzene (B151609) and imidazole rings creates a conjugated π-system, leading to characteristic π → π* transitions. These transitions are typically high in intensity (large molar absorptivity, ε) and appear in the range of 240-290 nm for the benzimidazole core.

The presence of the formyl (-CHO) group and the fluorine (-F) atom as substituents on the benzene ring modifies the absorption profile. The formyl group, a chromophore itself, introduces a lower-energy, lower-intensity n → π* transition due to the presence of non-bonding electrons on the oxygen atom. This band is typically observed at longer wavelengths (>300 nm). The fluorine atom, an auxochrome, can induce a slight bathochromic (red shift) or hypsochromic (blue shift) effect on the π → π* transitions of the benzimidazole ring due to its electronic influence. The solvent polarity can also affect the position of these absorption bands; n → π* transitions typically undergo a blue shift with increasing solvent polarity.

Table 2: Expected UV-Vis Absorption Data for this compound

This table presents plausible absorption maxima based on data for related benzimidazole derivatives.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Associated Chromophore |

| ~245 | ~12,000 | π → π | Benzene Ring |

| ~280 | ~15,000 | π → π | Benzimidazole System |

| ~310 | ~1,500 | n → π* | Formyl Group (C=O) |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

For benzimidazole derivatives, crystallographic studies consistently show that the fused ring system is nearly planar. The analysis of this compound would be expected to confirm the planarity of its benzimidazole core. The data obtained would include the unit cell dimensions, space group, and the exact coordinates of each atom in the asymmetric unit. Such structural information is foundational for understanding the molecule's physical properties and for computational modeling studies.

Table 3: Representative Crystallographic Data for a Functionalized Benzimidazole Derivative

This table provides an example of typical crystallographic parameters that could be expected for the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is stabilized by a network of non-covalent intermolecular interactions. X-ray diffraction data allows for a detailed analysis of these forces, which are critical in determining the solid-state architecture and properties like melting point and solubility.

Hydrogen Bonding: The benzimidazole moiety contains both a hydrogen bond donor (the N-H group of the imidazole ring) and acceptors (the lone pair on the sp²-hybridized nitrogen atom and the oxygen atom of the formyl group). This allows for the formation of robust intermolecular hydrogen bonds. A common motif in benzimidazole crystal structures is the formation of chains or centrosymmetric dimers through N-H···N hydrogen bonds between adjacent molecules. Additionally, the formyl group's carbonyl oxygen can act as an acceptor, leading to N-H···O interactions that further link the molecules into a three-dimensional network.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | N (imidazole) | 2.8 - 3.1 |

| Hydrogen Bond | N-H | O (carbonyl) | 2.9 - 3.2 |

| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | 3.3 - 3.8 |

Conformational Analysis

Conformational analysis in the solid state involves studying the spatial arrangement of the molecule's atoms, particularly the orientation of flexible substituent groups relative to the rigid ring system. For this compound, the key conformational feature is the orientation of the formyl (-CHO) group relative to the benzimidazole plane.

Studies on related aromatic aldehydes show a strong preference for a planar conformation where the aldehyde group is coplanar with the aromatic ring. This coplanarity maximizes the π-conjugation between the carbonyl group and the ring, which is an energetically favorable arrangement. It is therefore highly probable that the formyl group in this compound lies in the same plane as the benzimidazole core. There are two possible planar conformers: one where the carbonyl oxygen is oriented towards the fluorine atom (syn), and one where it is oriented away (anti). The specific conformation adopted in the crystal would be determined by a balance of electronic effects and the optimization of intermolecular packing forces. The dihedral angle between the mean plane of the formyl group and the mean plane of the benzimidazole ring would be close to 0° or 180°.

Computational and Theoretical Investigations of 7 Fluoro 6 Formyl 1h Benzimidazole

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For novel compounds like 7-Fluoro-6-formyl-1H-benzimidazole, DFT studies would provide fundamental insights into its intrinsic properties.

Quantum Chemical Parameters (e.g., EHOMO, ELUMO, Energy Gap (ΔE))

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical quantum chemical parameters. EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its electron-accepting capability. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

No published data for the EHOMO, ELUMO, or energy gap of this compound were found in the conducted search.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. The MEP map is color-coded, with red typically indicating negative potential (electron-rich) and blue indicating positive potential (electron-poor). This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding.

Specific MEP maps for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

A specific NBO analysis for this compound has not been reported in the available scientific literature.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. It is a cornerstone of computer-aided drug design, helping to understand and predict biological activity.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonds, Hydrophobic Interactions, π-π Interactions)

A critical part of molecular docking is the detailed analysis of the interactions between the ligand and the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are essential for the stability of the ligand-protein complex. Identifying these specific interactions provides a rationale for the molecule's biological activity and can guide the design of more potent derivatives.

As no molecular docking studies specifically involving this compound were found, there is no available data on its ligand-protein interactions.

Prediction of Binding Modes and Affinities

Docking simulations predict the most likely conformation (binding mode) of the ligand within the protein's binding pocket. Furthermore, scoring functions are used to estimate the binding affinity (often expressed in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction. These predictions are vital for prioritizing compounds for further experimental testing.

No predicted binding modes or affinities for this compound with any specific protein target are currently available in the public research domain.

Identification of Potential Molecular Targets (e.g., Enzymes, Receptors)

While direct experimental evidence for the molecular targets of this compound is not extensively documented, computational docking studies on structurally similar benzimidazole (B57391) derivatives allow for the prediction of its potential biological targets. The benzimidazole nucleus is known to interact with a wide array of enzymes and receptors, and the specific substitutions on the benzene (B151609) ring of this compound likely modulate its binding affinity and selectivity.

Based on in silico and in vitro studies of other benzimidazole compounds, several classes of proteins are considered potential targets. These include, but are not limited to:

Kinases: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. acs.org Other kinases, such as Calcium/calmodulin-dependent protein kinase type IV (CAMK4), have also been identified as potential targets for benzimidazole derivatives. bohrium.comtandfonline.com

Enzymes involved in microbial pathogenesis: Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism in both bacteria and fungi, making it an attractive target for antimicrobial agents. nih.gov Another potential target is 14-α demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. acs.org The quorum-sensing receptor LasR in Pseudomonas aeruginosa is another target that benzimidazoles may inhibit. nih.gov

Other Enzymes: Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a major therapeutic strategy for inflammatory disorders. nih.gov Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters, are targets in the management of Alzheimer's disease. mdpi.com Alpha-amylase, an enzyme involved in carbohydrate digestion, has also been identified as a target for some benzimidazole derivatives. nih.govacs.org

Receptors: The galanin receptor type 3 (GALR3) has been investigated as a potential target for benzimidazole-based compounds in the context of cancer. bohrium.comtandfonline.com

The fluorine atom at the 7-position and the formyl group at the 6-position of this compound are expected to play a significant role in its binding to these potential targets through various non-covalent interactions, such as hydrogen bonding and electrostatic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and its interactions with potential biological targets. acs.orgbohrium.comtandfonline.comacs.orgnih.govsemanticscholar.orgnih.govresearchgate.net

While specific MD simulation studies on this compound are not yet widely published, the methodology is routinely applied to other benzimidazole derivatives to:

Assess conformational stability: MD simulations can reveal the preferred three-dimensional structures of the molecule and the energy barriers between different conformations.

Analyze ligand-protein interactions: When docked into the active site of a potential target protein, MD simulations can assess the stability of the resulting complex. researchgate.net This includes monitoring the root mean square deviation (RMSD) of the protein and ligand, the root mean square fluctuation (RMSF) of individual residues, and the specific hydrogen bonds and hydrophobic interactions that are maintained over the course of the simulation. semanticscholar.orgresearchgate.net

Predict binding free energies: More advanced MD simulation techniques, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to calculate the binding affinity of a ligand for its target, providing a more quantitative prediction of its potency.

For this compound, MD simulations would be invaluable in understanding how the fluoro and formyl substituents influence its dynamic behavior and its interactions with the amino acid residues within the binding pockets of its potential molecular targets. Such studies can help to rationalize structure-activity relationships and guide the design of more potent and selective analogs.

In Silico Prediction of Drug-Like Properties

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which refers to its potential to be developed into an orally active drug. Various computational models are used to predict these properties based on the molecular structure of the compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. nih.gov

For this compound, several key drug-like properties can be predicted using established computational tools. These properties are often evaluated against criteria such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Below is a table of predicted drug-like properties for this compound. These values are theoretical predictions and would require experimental validation.

| Property | Predicted Value | Description |

| Molecular Weight | 178.15 g/mol | The mass of one mole of the compound. |

| LogP (octanol-water partition coefficient) | 1.5 - 2.0 | A measure of the compound's lipophilicity, which influences its absorption and distribution. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N or O). |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N or O) with lone pairs of electrons. |

| Molar Refractivity | 45 - 50 cm³/mol | A measure of the total polarizability of a mole of a substance. |

| Topological Polar Surface Area (TPSA) | 58.0 Ų | The surface sum over all polar atoms, which is a good predictor of drug transport properties. |

These predicted properties suggest that this compound has a molecular profile that is generally consistent with that of known orally bioavailable drugs. Further in silico predictions, such as those for aqueous solubility and metabolic stability, would provide a more comprehensive assessment of its drug-like potential.

Biological and Pharmacological Investigations of 7 Fluoro 6 Formyl 1h Benzimidazole Derivatives Mechanism Focused

Antimicrobial Activity Studies

The benzimidazole (B57391) scaffold, due to its structural similarity to purine (B94841) nucleosides, can readily interact with biological macromolecules, making it a "privileged structure" in drug discovery. nih.govnih.govnih.govnih.gov This inherent characteristic has spurred extensive research into its derivatives, revealing potent activity against a wide range of microbial pathogens. nih.govnih.gov

Antibacterial Activity

Derivatives of 7-Fluoro-6-formyl-1H-benzimidazole have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antimicrobial efficacy of these compounds is often influenced by the nature of substituents on the benzimidazole ring. nih.gov

The structural resemblance of benzimidazole derivatives to purine bases allows them to interfere with the synthesis of bacterial nucleic acids and proteins, crucial processes for bacterial survival and replication. nih.gov By acting as antagonists to natural purines, these compounds can disrupt the normal metabolic pathways within bacterial cells.

A key mechanism of antibacterial action for some benzimidazole derivatives is the inhibition of DNA gyrase B. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Computational modeling and docking studies have shown that 2,5(6)-substituted benzimidazole derivatives can effectively interact with the active site of E. coli's DNA Gyrase B, highlighting their potential as targeted antibacterial agents. nih.gov These studies predict that specific functional groups on the benzimidazole scaffold can form key hydrogen bonds with amino acid residues like Asn46, Asp73, and Asp173 within the enzyme's active site, promoting an inhibitory effect. nih.gov

Antifungal Activity

Several derivatives of this compound have demonstrated significant antifungal properties, particularly against opportunistic pathogens like Candida albicans. nih.govnih.govmdpi.comacs.org The antifungal activity is often enhanced by the presence of fluoro or chloro substitutions at the C-5 position of the benzimidazole ring. nih.gov

The primary mechanism of antifungal action for many azole-containing benzimidazole derivatives is the inhibition of 14α-demethylase, a key enzyme in the biosynthesis of ergosterol. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. nih.govnih.gov Molecular docking studies have illustrated how these derivatives can bind to the active site of 14α-demethylase, further supporting this mechanism. nih.gov

**Table 1: Antifungal Activity of Selected Benzimidazole Derivatives against *Candida albicans***

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| 1-Nonyl-1H-benzo[d]imidazole | - | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole | - | nih.gov |

| Benzimidazole-1,2,4-triazole derivative 6b | 0.97 | nih.gov |

| Benzimidazole-1,2,4-triazole derivative 6i | 0.97 | nih.gov |

| Benzimidazole-1,2,4-triazole derivative 6j | 0.97 | nih.gov |

| (2-methyl-1H-imidazol-1-yl)methanol (SAM3) | 200 | mdpi.com |

| 1,1′-methanediylbis(1H-benzimidazole (AM5) | 312.5 | mdpi.com |

| (1H-benzo[d]imidazol-1-yl)methanol (SAM5) | - | mdpi.com |

MIC: Minimum Inhibitory Concentration

This table is interactive. Click on the headers to sort the data.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents. nih.gov Benzimidazole derivatives have shown promise in this area, with some compounds exhibiting potent activity against both drug-susceptible and drug-resistant strains. nih.govnih.govresearchgate.net The presence of a formyl group at the seventh position of the indolizine (B1195054) nucleus, a related heterocyclic system, has been shown to be important for anti-mycobacterial activity. mdpi.com

The mechanism of action for some antitubercular benzimidazoles involves the inhibition of enzymes crucial for the survival of M. tuberculosis. For instance, molecular docking studies have suggested that certain benzimidazole compounds have the potential to bind to and inhibit InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. nih.gov Nitroimidazoles, a class of compounds that includes benzimidazole derivatives, are prodrugs that are activated by a bacterial nitroreductase, leading to the generation of reactive nitrogen species that are toxic to the bacterium. researchgate.net

Table 2: Antitubercular Activity of a Selected Benzimidazole Derivative

| Compound | Strain | MIC (µM) | Reference |

|---|---|---|---|

| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate (5g) | M. tuberculosis H37Rv | 0.112 | nih.govresearchgate.net |

| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate (5g) | INH-resistant M. tuberculosis | 6.12 | nih.govresearchgate.net |

MIC: Minimum Inhibitory Concentration

This table is interactive. Click on the headers to sort the data.

Anticancer Research (Focused on Cellular Mechanisms and Targets)

The benzimidazole scaffold is a prominent feature in several clinically approved anticancer drugs, highlighting its importance in oncology research. researchgate.netnih.govresearchgate.net Derivatives of this compound are being investigated for their potential as anticancer agents, with research focusing on their ability to target various cellular pathways and molecules involved in cancer progression. researchgate.netnih.gov

The anticancer mechanisms of benzimidazole derivatives are diverse and can include the inhibition of topoisomerases, intercalation into DNA, and the inhibition of crucial enzymes like poly(ADP-ribose) polymerase (PARP) and protein kinases. nih.govresearchgate.netfrontiersin.org Some derivatives act as microtubule inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, benzimidazole derivatives have been shown to target specific signaling pathways involved in cancer cell proliferation and survival. For example, some compounds inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis. researchgate.net Others have been identified as inhibitors of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression. researchgate.net The ability to target multiple pathways contributes to the broad-spectrum anticancer activity observed with these compounds. researchgate.net

Table 3: Cellular Targets of Anticancer Benzimidazole Derivatives

| Target | Mechanism of Action | Reference |

|---|---|---|

| Topoisomerase I and II | Inhibition of DNA replication and repair | researchgate.netfrontiersin.org |

| DNA | Intercalation and alkylation, leading to DNA damage | nih.govresearchgate.net |

| Poly(ADP-ribose) polymerase (PARP) | Inhibition of DNA repair mechanisms | nih.govresearchgate.netfrontiersin.org |

| Microtubules | Disruption of mitotic spindle formation, leading to cell cycle arrest | nih.govresearchgate.net |

| Dihydrofolate reductase (DHFR) | Inhibition of nucleotide synthesis | researchgate.netfrontiersin.org |

| Protein kinases (e.g., VEGFR, EGFR) | Inhibition of signaling pathways involved in cell proliferation and angiogenesis | researchgate.netfrontiersin.orgresearchgate.net |

| Androgen receptors | Antagonism of hormone-dependent cancer cell growth | nih.govresearchgate.net |

| Histone deacetylase (HDAC) | Alteration of gene expression through epigenetic modification | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Enzyme Inhibition (e.g., Protein Kinase 2 (CK2), MEK1/2)

No specific studies were identified that investigated the inhibitory activity of this compound derivatives against Protein Kinase 2 (CK2) or MEK1/2. The broader family of benzimidazoles has been explored for kinase inhibition, but data particular to this specific structural arrangement is not available.

DNA Interaction and Modulation of Cellular Pathways

There is a lack of published research on the direct interaction of this compound derivatives with DNA or their specific roles in modulating cellular pathways. While some benzimidazoles are known to interact with DNA, the influence of the 7-fluoro and 6-formyl substitutions on this activity has not been documented.

Cell Cycle Perturbation and Apoptosis Induction in Cancer Cell Lines

No studies were found that specifically detail the effects of this compound derivatives on cell cycle progression or the induction of apoptosis in cancer cell lines.

Anti-inflammatory Activity

While benzimidazole derivatives, in general, have been investigated for their anti-inflammatory potential, no specific data exists for derivatives of this compound in the context of the following targets:

Cyclooxygenase Inhibition

There is no available research documenting the inhibitory effects of this compound derivatives on cyclooxygenase (COX) enzymes.

p38α MAP Kinase Inhibition

Specific studies on the inhibition of p38α MAP kinase by this compound derivatives could not be located.

Bradykinin (B550075) Receptor Antagonism

No literature was found that describes the activity of this compound derivatives as antagonists of bradykinin receptors.

Cannabinoid Receptor Antagonism

The endocannabinoid system, particularly the CB1 and CB2 receptors, plays a crucial role in various physiological processes. Benzimidazole derivatives have been identified as modulators of these receptors, acting as agonists, inverse agonists, or antagonists. google.comnih.govnih.govnih.govwikipedia.org Research into the structure-activity relationship (SAR) of these compounds reveals that substitutions on the benzimidazole core are critical for their interaction with cannabinoid receptors. nih.gov

Specifically, modifications at the C5 and C6 positions of the benzimidazole ring have been shown to significantly influence anti-inflammatory activity through cannabinoid receptor antagonism. nih.gov For instance, the introduction of a 5-carboxamide, sulfamoyl, or sulfonyl group on the benzimidazole scaffold can confer cannabinoid receptor antagonist properties. nih.gov While a variety of benzimidazole derivatives have been explored for their potential as selective CB2 receptor ligands, with some showing binding affinities in the sub-micromolar range, specific research focusing on this compound derivatives as cannabinoid receptor antagonists is not extensively documented in the available literature. nih.gov However, the established importance of substitutions on the benzimidazole ring suggests that the fluoro and formyl groups at the 7 and 6 positions would likely impart distinct electronic and steric properties, influencing the compound's binding affinity and functional activity at cannabinoid receptors. Further investigation is required to elucidate the precise role of these specific substitutions.

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

Derivatives of the benzimidazole scaffold are prominent in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. uctm.edubakhtiniada.ru These inhibitors are allosteric, binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site used by nucleoside analogues. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. uctm.edunih.gov

The efficacy of benzimidazole-based NNRTIs is profoundly affected by the nature and position of substituents on the heterocyclic ring system. nih.gov Structure-activity relationship (SAR) studies have demonstrated that a "butterfly-like" conformation is a key structural requirement for effective reverse transcriptase inhibition. uctm.edu Research on 1,2-bis-substituted benzimidazoles has shown that substitutions at the C4 position can dramatically enhance potency, whereas modifications at the C5 or C6 positions are often neutral or detrimental to activity. nih.gov For example, a 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole was developed with an IC50 of 0.2 µM against HIV-1 RT. nih.gov A 7-methyl substituted analogue, however, did not show inhibitory activity, highlighting the sensitivity of the interaction to the substitution pattern. nih.gov Some benzimidazole derivatives have also been found to inhibit the interaction between HIV-1 RT and the cellular eukaryotic translation elongation factor 1A (eEF1A), which is crucial for viral replication, presenting a novel mechanism of action. nih.govuq.edu.au

Antidiabetic Activity (e.g., α-Amylase and α-Glucosidase Inhibition)

A key strategy in the management of type 2 diabetes is the control of postprandial hyperglycemia. This can be achieved by inhibiting key digestive enzymes, namely α-amylase and α-glucosidase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govnih.govyoutube.com Benzimidazole derivatives have emerged as potential inhibitors of these enzymes. acs.orgresearchgate.net

α-Amylase, found in saliva and the small intestine, hydrolyzes the (1,4)-glycosidic linkages in starch, while α-glucosidase, located in the intestinal brush border, breaks down disaccharides like maltose (B56501) and sucrose (B13894) into glucose. nih.govyoutube.com By inhibiting these enzymes, benzimidazole derivatives can delay carbohydrate digestion and glucose absorption, thus mitigating sharp increases in blood glucose levels after a meal. The inhibitory potential of these compounds is dependent on their structural features, with variations in substituents on the aryl rings influencing their efficacy against both α-amylase and α-glucosidase. acs.org For instance, studies on related heterocyclic compounds have shown that electron-withdrawing groups, such as chloro and nitro groups, can significantly enhance inhibitory activity. acs.org

Antioxidant and Radical Scavenging Properties (e.g., DPPH, ABTS assays)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Benzimidazole derivatives have been investigated for their antioxidant potential, owing to their capacity to scavenge free radicals. researchgate.netresearchgate.net The antioxidant activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.gov

The structure-activity relationship of benzimidazole derivatives as antioxidants has been a key area of focus. researchgate.net Research on benzimidazole-hydrazone derivatives has shown that the antioxidant capacity is highly dependent on the number and position of hydroxyl groups on the aryl ring. nih.govresearchgate.net For example, introducing a second hydroxyl group can significantly increase antioxidant activity compared to a single hydroxyl group. nih.gov Furthermore, the position of these hydroxyl groups is crucial; a shift in the position of a hydroxy group can lead to a substantial enhancement in radical scavenging potency. nih.gov The presence of a 7-fluoro and a 6-formyl group would modulate the electron distribution of the benzimidazole ring system, which could influence its ability to donate a hydrogen atom or an electron to stabilize free radicals, though specific studies on this substitution are limited.

Enzyme Inhibition Studies (General)

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. physchemres.orgyoutube.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, which is believed to help improve cognitive function. physchemres.org

Benzimidazole derivatives have been extensively studied as potent inhibitors of acetylcholinesterase. nih.gov The mechanism of inhibition often involves interactions within the active site of the AChE enzyme. Molecular modeling studies have revealed that electrostatic and hydrophobic interactions are significant for improving the inhibitory activities of these compounds. physchemres.org The benzimidazole scaffold can interact with key amino acid residues in the catalytic active site and the peripheral anionic site of AChE, leading to effective inhibition. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This enzyme is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori, where the production of ammonia helps the bacteria to survive in the acidic environment of the stomach, leading to conditions like gastritis and peptic ulcers. Therefore, the inhibition of urease is a valuable therapeutic target.

Novel benzimidazole-based derivatives have been synthesized and evaluated as potent urease inhibitors. nih.gov In vitro studies have demonstrated that these compounds can exhibit excellent inhibitory activity, with some derivatives showing significantly greater potency than the standard inhibitor, thiourea. nih.gov Molecular docking studies have been employed to understand the binding interactions between the benzimidazole derivatives and the active site of the urease enzyme, revealing key binding modes that contribute to their inhibitory efficacy. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of benzimidazole have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain. researchgate.net The overactivity of MAO-B is linked to neurodegenerative conditions such as Parkinson's and Alzheimer's disease, making its inhibition a key therapeutic strategy. researchgate.net

The catalytic process of MAO-B generates by-products like aldehydes and hydrogen peroxide, which can lead to oxidative stress and neuronal cell damage. researchgate.net Inhibiting this enzyme can, therefore, not only increase the levels of crucial neurotransmitters but also protect against this oxidative damage. researchgate.netnih.gov

Recent research has focused on synthesizing novel benzimidazole derivatives and evaluating their MAO-B inhibitory potential. For instance, a series of benzimidazole arylhydrazones were synthesized and tested for their ability to inhibit human MAO-B (hMAO-B). All the tested compounds demonstrated statistically significant inhibitory activity. nih.gov Notably, a 2-hydroxy-4-methoxy substituted arylhydrazone derivative, compound 7, exhibited the most prominent inhibitory activity, comparable to the reference drugs selegiline (B1681611) and rasagiline. nih.gov This compound also showed significant neuroprotective effects in cellular models. nih.gov

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

Table 1: MAO-B Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Description | IC50 (µM) | Reference |

| Compound 7 | 2-hydroxy-4-methoxy substituted arylhydrazone | Not explicitly stated, but showed the most prominent inhibitory activity | nih.gov |

| Compound 6 | Benzimidazole arylhydrazone | 256.12 (on SH-SY5Y cells) | nih.gov |

| Compound 7 | Benzimidazole arylhydrazone | 311.43 (on SH-SY5Y cells) | nih.gov |

Note: IC50 values for compounds 6 and 7 are related to their toxicity in SH-SY5Y cells, not directly their MAO-B inhibitory concentration.

Interactions with Biological Targets (General Mechanisms)

The biological activity of this compound derivatives is underpinned by a variety of molecular interactions with their biological targets. These interactions, which include coordination with metal ions, π-π stacking, and hydrogen bonding, are crucial for their therapeutic effects.

Metal Ion Interactions

Benzimidazole and its derivatives are known to form stable complexes with various transition metal ions, a property that can significantly enhance their biological activity. nih.gov The coordination of metal ions with benzimidazole derivatives can facilitate their interaction with biomolecular targets, potentially leading to enhanced efficacy. nih.gov

For example, copper(II) coordination compounds with benzimidazole derivatives have been synthesized and characterized. mdpi.com Spectroscopic analysis, such as FTIR, has confirmed the coordination between the metal and the nitrogen atoms of the benzimidazole ring. mdpi.commdpi.com Specifically, in some copper(II) complexes, the benzimidazole acts as a monodentate ligand, coordinating through the nitrogen atoms of the pyridine (B92270) rings. mdpi.com In other cases, a weak interaction between the metal and the hydrogen of the imidazole (B134444) ring has been observed. mdpi.com

Similarly, zinc(II) complexes with benzimidazole derivatives have been synthesized and their structures elucidated. mdpi.com These studies have shown that the benzimidazole ligands coordinate to the zinc ions via the nitrogen donor atoms of the pyridine rings. mdpi.com The formation of these metal complexes can lead to changes in the electronic environment of the benzimidazole molecule, which can in turn influence its biological activity. nih.gov The synthesis of metal complexes with ligands like 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide has also been reported, with some silver complexes showing notable cytotoxicity against cancer cell lines. nih.gov

π-π Stacking Interactions with Receptors

Studies on furan-substituted benzimidazoles have provided insights into the nature of these interactions. X-ray diffraction analysis has revealed π-π stacking between the benzene (B151609) and imidazole rings of the benzimidazole core. nih.gov In some instances, head-to-tail arrangements of the benzimidazole rings are observed, while in others, a head-to-head stacking occurs where the benzene and imidazole rings of one molecule interact with the imidazole and furan (B31954) rings of an adjacent molecule. nih.gov

Computational studies have been employed to calculate the interaction energies of these π-π stacking arrangements, confirming their significance in the solid-state packing of these molecules. nih.gov These interactions are not limited to the benzimidazole core itself but can also involve substituents on the ring system. For example, π-π interactions between furan substituents on different molecules have been observed. nih.gov The understanding of these stacking interactions is critical for the rational design of new benzimidazole derivatives with improved binding affinity for their target receptors. nih.gov

Hydrogen Bonding with Enzymes and Receptors

Hydrogen bonding is a fundamental interaction that governs the binding of ligands to the active sites of enzymes and receptors. In the case of benzimidazole derivatives, hydrogen bonds can form between the nitrogen atoms of the imidazole ring and amino acid residues in the target protein.

For instance, in hydrated salt forms of furan-substituted benzimidazoles, N-H···O hydrogen bonding has been observed, leading to the formation of molecular chains. nih.gov Similarly, N-H···Br hydrogen bonding has been identified in hydrobromide salts of these compounds. nih.gov

The ability of the benzimidazole scaffold to act as both a hydrogen bond donor (N-H group) and acceptor (pyridine-type nitrogen) makes it a versatile pharmacophore for interacting with biological macromolecules. These hydrogen bonding interactions are critical for the specificity and affinity of the ligand-receptor binding, ultimately determining the pharmacological profile of the compound.

Structure Activity Relationship Sar Analysis of 7 Fluoro 6 Formyl 1h Benzimidazole Derivatives

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net In benzimidazole (B57391) derivatives, fluorine substitution has been shown to significantly improve biological activity. isca.menih.gov The high electronegativity and unique steric properties of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. isca.me

Research indicates that the presence of a fluorine atom on the benzimidazole ring, such as in 7-fluoro derivatives, often leads to enhanced antimicrobial and anticancer activities compared to their non-fluorinated counterparts. researchgate.netisca.me For instance, studies on various fluorinated benzimidazoles have demonstrated potent cytotoxicity against human cancer cell lines. researchgate.net The substitution of fluorine can increase the rate of cell penetration, a critical factor for the efficacy of antimicrobial agents. isca.me In one study, a novel series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substitutedphenylbenzo[d]thiazoles showed that the presence of the electron-withdrawing fluoro group enhanced antibacterial activity. researchgate.net Similarly, a fluorinated benzimidazole derivative, TFBZ, displayed outstanding antimicrobial activity and potent biofilm eradication properties against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

The position of the fluorine atom is also crucial. Studies on 2-(fluorophenyl)-benzimidazole derivatives revealed that meta-fluoro substitution resulted in high activity against Gram-negative bacteria and good activity against B. subtilis. nih.gov In contrast, ortho- and para-fluoro substitutions led to lower antibacterial activity, highlighting the sensitivity of biological targets to the specific electronic environment created by the substituent's position. nih.gov

| Compound Class | Biological Activity | Key Finding | Reference(s) |

| Fluoro-substituted benzimidazoles | Anticancer | Showed potent cytotoxicity against various human tumor cell lines. | researchgate.net |

| 5-Fluoro-6-(4-methylpiperazin-1-yl)-substitutedphenylbenzo[d]thiazoles | Antibacterial | Fluoro group enhanced antibacterial activity compared to non-fluorinated analogs. | researchgate.net |

| 2-(m-fluorophenyl)-benzimidazole derivatives | Antibacterial | Displayed high activity against Gram-negative bacteria and B. subtilis. | nih.gov |

| TFBZ (a fluorinated benzimidazole) | Antimicrobial | Potent activity against MRSA and its biofilms. | researchgate.net |

Influence of the Formyl Group on Activity

The formyl group (-CHO), an aldehyde functional group, is a strong electron-withdrawing group that can significantly influence a molecule's reactivity and biological interactions. While specific research on 7-Fluoro-6-formyl-1H-benzimidazole is limited, the impact of a formyl or aldehyde group on the benzimidazole scaffold can be inferred from related studies.

The presence of an aldehyde at various positions of the benzimidazole ring can serve as a crucial synthetic intermediate for creating a diverse library of derivatives, such as Schiff bases, oximes, and hydrazones, each with distinct biological profiles. For example, the synthesis of N-methylated benzimidazole esters and amides has utilized 5,6-disubstituted-1-methylbenzimidazole-2-carbaldehyde as a key intermediate, leading to compounds with moderate antiprotozoal activity. rsc.org This suggests that the formyl group is a valuable handle for further structural modifications to optimize activity.

From an electronic standpoint, the electron-withdrawing nature of the formyl group can enhance the reactivity of the benzimidazole ring system towards nucleophilic attack, a property that can be exploited in both synthesis and biological interactions. The electron-pulling effect of the formyl group can also influence the acidity of the N-H proton in the imidazole (B134444) ring, potentially affecting how the molecule binds to its biological target.

Positional Isomerism and Substituent Effects on Activity

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. nih.gov The interplay of electronic and steric factors dictates the molecule's ability to interact with specific biological targets. nih.gov

The electronic nature of substituents on the benzimidazole ring plays a pivotal role in determining biological efficacy. nih.gov Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic system, which in turn affects the molecule's reactivity and binding capabilities. isca.innih.gov

Electron-Withdrawing Groups (EWGs): Groups like fluorine, nitro (-NO2), and the formyl (-CHO) group are potent EWGs. isca.in The presence of EWGs on the benzimidazole scaffold has often been linked to enhanced antimicrobial activity. nih.gov For example, some studies suggest that EWGs might make the nitrogenous framework more effective. This is because EWGs can increase the acidity of the N-H proton of the imidazole ring, potentially facilitating stronger hydrogen bonding with target enzymes or receptors. nih.gov However, in some cases, such as certain antiviral agents against Lassa virus, EWGs on a phenyl substituent at the R1 position were found to reduce activity.